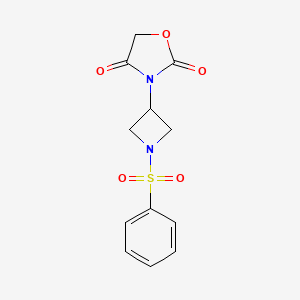

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core and a phenylsulfonyl-substituted azetidine ring. The compound’s synthesis likely involves sulfonylation of a precursor azetidine intermediate, followed by cyclization to form the oxazolidinedione moiety.

Properties

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-8-19-12(16)14(11)9-6-13(7-9)20(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLIQAYBLDRQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of azetidine derivatives with oxazolidine-2,4-dione under specific conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: This compound is being explored for its potential anticonvulsant and antimicrobial properties.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with protein synthesis or enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related oxazolidinedione derivatives:

Core Structural Variations

- 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (C₆H₉ClN₂O₃, MW 192.6):

This simpler analog lacks the phenylsulfonyl group, resulting in reduced steric bulk and higher polarity. The hydrochloride salt form enhances solubility in polar solvents, making it a common intermediate in synthetic pathways . - 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one (C₁₈H₁₄F₁₃NO₂): Fluorinated alkyl chains confer extreme hydrophobicity and thermal stability, contrasting with the phenylsulfonyl group’s moderate lipophilicity in the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Inferred) |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₂N₂O₅S | 321.3 | Phenylsulfonyl azetidine | Low (non-polar media) |

| 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl | C₆H₉ClN₂O₃ | 192.6 | Azetidine hydrochloride | High (aqueous) |

| (Z)-5-(4-Methoxybenzylidene) derivative | C₁₈H₁₅NO₅ | 349.3 | Methoxybenzylidene | Moderate (DMSO) |

The phenylsulfonyl group in the target compound reduces aqueous solubility compared to the hydrochloride analog but enhances membrane permeability, a critical factor in drug design .

Research Findings and Limitations

- Synthetic Challenges : Introducing the phenylsulfonyl group requires precise control to avoid side reactions, such as over-sulfonylation or ring-opening of the oxazolidinedione.

- Biological Data Gap: No direct activity data for the target compound is provided in the evidence. Comparative studies with fluorinated analogs (e.g., ) suggest that substituent choice critically impacts bioavailability and target engagement .

- Computational Predictions : Tools like AutoDock4 enable virtual screening of oxazolidinediones against flexible receptors, but experimental validation remains essential .

Biological Activity

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an azetidine ring and an oxazolidine-2,4-dione moiety. Its molecular formula is , with a molecular weight of 391.4 g/mol. The presence of the phenylsulfonyl group enhances its reactivity and biological interactions.

Research indicates that this compound exhibits a potent triple-acting profile as a PPAR (peroxisome proliferator-activated receptor) agonist. Specifically, it activates PPARα, PPARγ, and PPARδ with effective concentrations (EC50) in the nanomolar range:

This agonistic activity suggests its potential role in metabolic regulation, inflammation control, and possibly in treating metabolic disorders such as diabetes and obesity.

Anticancer Properties

The compound has shown promise in preclinical studies as an anti-cancer agent. It acts by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO activity, the compound may enhance anti-tumor immunity and reduce tumor growth in various cancer models .

Case Studies

- Metabolic Disorders : In a study involving diabetic mice, administration of the compound resulted in improved glucose tolerance and reduced insulin resistance, highlighting its therapeutic potential for type 2 diabetes management.

- Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines by modulating apoptotic pathways and enhancing immune response against tumors .

Comparative Biological Activity Table

| Activity | EC50 (µM) | Effect |

|---|---|---|

| PPARα Agonist | 0.029 | Metabolic regulation |

| PPARγ Agonist | 0.013 | Anti-inflammatory effects |

| PPARδ Agonist | 0.029 | Enhances lipid metabolism |

| IDO Inhibition | N/A | Potential anti-cancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.